An In-depth Technical Guide to 6-Amino(15N₂)pyrimidin-2(1H)-one: Properties and Applications
An In-depth Technical Guide to 6-Amino(15N₂)pyrimidin-2(1H)-one: Properties and Applications
This guide provides a comprehensive technical overview of 6-Amino(15N₂)pyrimidin-2(1H)-one, an isotopically labeled form of isocytosine. Designed for researchers, chemists, and drug development professionals, this document delves into the core chemical properties, advanced spectroscopic characterization, synthesis, and critical applications of this stable isotope-labeled compound. The insights herein are grounded in established scientific principles to empower researchers in leveraging this powerful tool for mechanistic, structural, and metabolic investigations.
Introduction: The Significance of Isotopic Labeling
6-Amino(15N₂)pyrimidin-2(1H)-one is the isocytosine molecule wherein the two nitrogen atoms of the pyrimidine ring have been enriched with the stable, NMR-active isotope, Nitrogen-15 (¹⁵N). Unlike the naturally abundant and quadrupolar ¹⁴N isotope (99.63% abundance), the spin-½ ¹⁵N nucleus (0.37% abundance) provides sharp, high-resolution signals in Nuclear Magnetic Resonance (NMR) spectroscopy.[1] This isotopic substitution is the cornerstone of its utility, transforming a standard chemical reagent into a sophisticated probe for tracking molecular interactions, elucidating biological pathways, and resolving complex macromolecular structures.[2][3]
The incorporation of ¹⁵N labels is instrumental in a variety of analytical techniques.[4] In mass spectrometry, the predictable mass shift allows for unambiguous tracking and quantification. In NMR, it enables a suite of powerful heteronuclear experiments that are otherwise impossible, providing direct insight into the local chemical environment of the nitrogen atoms.[1] This guide will explore these properties and their practical applications in depth.
Physicochemical Properties
The macroscopic physicochemical properties of 6-Amino(15N₂)pyrimidin-2(1H)-one are essentially identical to its unlabeled analogue, isocytosine. The minor increase in molecular weight due to isotopic enrichment does not significantly alter properties like melting point, solubility, or acidity.
The molecule exists in tautomeric forms, primarily the amino-oxo form (6-aminopyrimidin-2(1H)-one) and the imino-oxo form. The amino-oxo tautomer is generally considered the most stable and prevalent form under physiological conditions.
Table 1: Core Physicochemical Properties
| Property | Value | Source/Comment |
| IUPAC Name | 6-amino-1,3-¹⁵N₂-pyrimidin-2(1H)-one | Standard nomenclature |
| Synonyms | ¹⁵N₂-Isocytosine, Isocytosine-¹⁵N₂ | |
| Molecular Formula | C₄H₅¹⁵N₂NO | |
| Molecular Weight | 113.09 g/mol | (Unlabeled: 111.10 g/mol [5]) |
| Appearance | White to off-white crystalline solid | Typically observed for pyrimidines[6][7] |
| Solubility | Soluble in water and other polar solvents (e.g., methanol, DMSO) | The polar amino and carbonyl groups facilitate hydrogen bonding, enhancing solubility in polar media.[6][8] |
| pKa | ~4.5 (protonation of N1), ~9.8 (deprotonation of exocyclic amino) | Values are for unlabeled cytosine and expected to be very similar. |
Synthesis and Isotopic Incorporation
The synthesis of ¹⁵N-labeled pyrimidines can be achieved through various established chemical routes. A common strategy involves utilizing a ¹⁵N-enriched precursor that can be cyclized to form the pyrimidine ring. For 6-Amino(15N₂)pyrimidin-2(1H)-one, a plausible route involves the condensation of a ¹⁵N-labeled urea with cyanoacetaldehyde or a related three-carbon precursor.
A generalized synthetic approach is outlined below:
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Precursor Synthesis: A key building block, [¹⁵N₂]urea, is readily available commercially or can be synthesized from [¹⁵N]ammonia and phosgene derivatives.
-
Cyclization Reaction: [¹⁵N₂]urea is reacted with a suitable 1,3-dicarbonyl compound or its equivalent (e.g., malononitrile, cyanoacetic acid derivatives) under basic conditions. The specific choice of the three-carbon unit dictates the final substitution pattern on the pyrimidine ring.
-
Purification: The resulting labeled product is purified from the reaction mixture using standard techniques such as recrystallization or column chromatography to achieve high chemical and isotopic purity. Isotopic enrichment is typically greater than 98%.[3]
Spectroscopic Characterization: A Self-Validating System
The identity and isotopic enrichment of 6-Amino(15N₂)pyrimidin-2(1H)-one are confirmed through a combination of mass spectrometry and NMR spectroscopy. These techniques form a self-validating system, where the mass shift confirms the presence of the isotopes and NMR confirms their precise location and provides structural verification.
Mass Spectrometry (MS)
Mass spectrometry provides a direct and unambiguous confirmation of successful isotopic labeling.
-
Expected Observation: The molecular ion peak ([M+H]⁺) for the labeled compound will appear at m/z 114.0, which is two mass units higher than the unlabeled compound (m/z 112.1).
-
Protocol: A sample is dissolved in a suitable solvent (e.g., methanol/water) and analyzed via Electrospray Ionization Mass Spectrometry (ESI-MS). The high-resolution mass spectrum will clearly distinguish between the labeled and any residual unlabeled species, allowing for the direct calculation of isotopic incorporation efficiency.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for characterizing 6-Amino(15N₂)pyrimidin-2(1H)-one, as the ¹⁵N labels provide a direct spectroscopic handle.[9]
-
¹H NMR: The proton spectrum will show distinct changes compared to the unlabeled compound. Protons directly bonded to or in close proximity (2-3 bonds) to the ¹⁵N atoms will exhibit splitting due to J-coupling (spin-spin coupling). For instance, the exocyclic amino protons (-NH₂) and the ring N-H proton will appear as doublets due to one-bond coupling (¹J(¹⁵N,¹H)) with a typical magnitude of ~80-90 Hz. This coupling provides definitive evidence of the ¹⁵N label's location.[10]
-
¹³C NMR: In a ¹³C spectrum, carbons adjacent to the ¹⁵N atoms will show coupling (¹J(¹⁵N,¹³C) and ²J(¹⁵N,¹³C)). This provides further confirmation of the label's position within the pyrimidine ring.
-
¹⁵N NMR: Direct detection of the ¹⁵N nuclei is the premier advantage of this compound.[11] A ¹⁵N NMR spectrum will show two distinct resonances corresponding to the two different nitrogen environments in the ring. These chemical shifts are exquisitely sensitive to the local electronic environment, including protonation state, hydrogen bonding, and base pairing.[9] This sensitivity is what makes ¹⁵N-labeled nucleobases invaluable for studying nucleic acid structure and interactions.[3]
Application Highlight: Probing RNA-Protein Interactions via NMR
A primary application for 6-Amino(15N₂)pyrimidin-2(1H)-one is in the study of RNA structure and its interactions with proteins or other ligands. By incorporating the labeled isocytosine into an RNA oligonucleotide, researchers can use NMR to monitor changes at the site of the label upon binding.
Experimental Workflow: ¹⁵N-HSQC Titration
The Heteronuclear Single Quantum Coherence (HSQC) experiment is a 2D NMR technique that correlates the chemical shifts of a proton with its directly attached heteronucleus (in this case, ¹⁵N). It is a highly sensitive method for monitoring changes in the chemical environment of the N-H groups.
Caption: Workflow for RNA-protein interaction analysis using ¹⁵N-HSQC NMR.
Step-by-Step Protocol
-
Preparation of ¹⁵N-labeled RNA: The labeled base, 6-Amino(15N₂)pyrimidin-2(1H)-one, is first enzymatically or chemically converted to its triphosphate form (¹⁵N-isoCTP). This labeled nucleotide is then used in an in vitro transcription reaction with T7 RNA polymerase and a DNA template to produce the RNA molecule of interest with the ¹⁵N label incorporated at specific isocytosine positions.
-
RNA Purification: The resulting ¹⁵N-labeled RNA is purified using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC) to ensure high purity.
-
NMR Sample Preparation: The purified RNA is buffer-exchanged into a suitable NMR buffer (e.g., 10 mM phosphate, 50 mM NaCl, 90% H₂O/10% D₂O, pH 6.5).
-
Baseline Spectrum: A 2D ¹H-¹⁵N HSQC spectrum is recorded for the free RNA. Each N-H group (including the labeled isocytosine) will give rise to a specific peak (crosspeak) in the spectrum.
-
Titration: A concentrated solution of the unlabeled protein of interest is added stepwise to the NMR tube containing the ¹⁵N-labeled RNA.
-
Data Acquisition: After each addition of protein, another ¹H-¹⁵N HSQC spectrum is acquired.
-
Analysis: The spectra are overlaid. If the protein binds to the RNA at or near the labeled isocytosine residue, the chemical environment of its N-H protons will change. This change is observed as a shift in the position of its corresponding crosspeak in the HSQC spectrum (a chemical shift perturbation, or CSP). By tracking the movement of these peaks as a function of protein concentration, one can identify the binding site on the RNA and calculate the dissociation constant (Kd) of the interaction.
Handling and Storage
Like most pyrimidine derivatives, 6-Amino(15N₂)pyrimidin-2(1H)-one is a stable solid. For long-term storage, it should be kept in a tightly sealed container, protected from light, and stored in a cool, dry place. For solutions, storage at -20°C or -80°C is recommended to prevent degradation.
Conclusion
6-Amino(15N₂)pyrimidin-2(1H)-one is more than just an isotopically labeled chemical. It is a precision tool that grants researchers atomic-level resolution into complex biological systems. Its primary value lies in its application in NMR spectroscopy, where the ¹⁵N labels serve as sensitive reporters for molecular structure, dynamics, and intermolecular interactions. From elucidating the binding interfaces of drug-RNA complexes to mapping the intricate networks of metabolic pathways, the applications of this compound are central to advancing modern biochemical and pharmaceutical research.
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